Cas no 1795492-44-2 (1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one)
![1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1795492-44-2x500.png)
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[3-[(2-Furanylmethyl)sulfonyl]-1-pyrrolidinyl]-2-(1-methyl-1H-indol-3-yl)ethanone
- 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
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- インチ: 1S/C20H22N2O4S/c1-21-12-15(18-6-2-3-7-19(18)21)11-20(23)22-9-8-17(13-22)27(24,25)14-16-5-4-10-26-16/h2-7,10,12,17H,8-9,11,13-14H2,1H3
- InChIKey: ONNDNNZZOQFRIL-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(S(CC2=CC=CO2)(=O)=O)C1)CC1C2=C(N(C)C=1)C=CC=C2
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 685.2±55.0 °C(Predicted)
- 酸度系数(pKa): -3.07±0.40(Predicted)
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-7701-5mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-2mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-4mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-10mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-1mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-5μmol |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-2μmol |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-10μmol |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-7701-3mg |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
1795492-44-2 | 3mg |
$63.0 | 2023-09-09 |
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1795492-44-2 and Product Name: 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
Compound with the CAS number 1795492-44-2 and the product name 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of functional groups such as the furan-2-yl moiety and the methyl-indole scaffold suggests a high degree of structural complexity, which is often associated with enhanced biological activity and specificity.
The compound's structure incorporates a pyrrolidinone core, which is a well-documented pharmacophore in numerous therapeutic agents. Pyrrolidinone derivatives are known for their ability to interact with biological targets in a manner that promotes therapeutic effects. In particular, the methyl-indole group appended to the ethanone backbone adds another layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. This combination of structural elements makes it a promising candidate for further investigation in various disease models.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The furan-2-yl substituent, for instance, has been shown to enhance binding affinity to certain protein targets by introducing hydrophobic interactions and π-stacking interactions. Similarly, the methyl-indole moiety is known to modulate receptor activity through its ability to engage in hydrogen bonding networks. These insights have been instrumental in guiding the design of novel molecules with improved therapeutic profiles.
In the context of current research, this compound has been explored for its potential role in modulating neurological pathways. Studies have indicated that molecules with similar structural motifs may exhibit properties relevant to conditions such as depression, anxiety, and neurodegenerative disorders. The pyrrolidinone core, combined with the furan-2-yl and methyl-indole substituents, creates a framework that can interact with neurotransmitter receptors and enzymes involved in these pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes known to be implicated in these conditions.
The synthesis of this compound involves multi-step organic transformations, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the furan-2-ylmethanesulfonyl group into the pyrrolidinone ring is particularly critical, as it dictates much of the compound's electronic properties and subsequent reactivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. These methods not only enhance synthetic efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
From a pharmaceutical perspective, the development of novel drug candidates relies heavily on understanding their interaction with biological targets at a molecular level. The use of techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided invaluable insights into how this compound binds to its intended targets. These structural insights are crucial for optimizing lead compounds into viable drug candidates. By fine-tuning specific structural features, researchers can enhance binding affinity, reduce off-target effects, and improve overall drug-like properties.
The potential applications of this compound extend beyond neurological disorders. Its unique structural framework suggests that it may also exhibit activity against other diseases, including inflammatory conditions and infectious diseases. The ability of the furan-2-yl group to modulate redox-sensitive signaling pathways has led researchers to explore its potential as an antioxidant or anti-inflammatory agent. Additionally, the methyl-indole moiety's interaction with bacterial enzymes has prompted investigations into its antimicrobial properties.
In conclusion, compound with CAS No. 1795492-44-2 and product name 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one represents a significant contribution to the field of chemical biology and drug discovery. Its complex structure, characterized by functional groups such as furan-2-yl, methyl-indole, and pyrrolidinone, positions it as a promising candidate for further exploration in various therapeutic areas. Advances in computational modeling and synthetic chemistry continue to enhance our ability to design and develop molecules with tailored biological activities.
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